molecular formula C7H10Cl2 B076675 (1R,2R,4S)-1,2-Dichlorobicyclo[2.2.1]heptane CAS No. 15019-73-5

(1R,2R,4S)-1,2-Dichlorobicyclo[2.2.1]heptane

Cat. No. B076675
CAS RN: 15019-73-5
M. Wt: 165.06 g/mol
InChI Key: LLPWSPJWQKOHBM-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R,4S)-1,2-Dichlorobicyclo[2.2.1]heptane, commonly known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It is a white crystalline powder that is sparingly soluble in water and freely soluble in organic solvents. Diclofenac is widely used as a model compound in the field of pharmaceutical research due to its unique chemical structure and pharmacological properties.

Mechanism Of Action

Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins, which are mediators of pain and inflammation. By inhibiting the activity of COX, Diclofenac reduces the production of prostaglandins, thereby reducing pain and inflammation.

Biochemical And Physiological Effects

Diclofenac has been shown to have a number of biochemical and physiological effects, including analgesic, anti-inflammatory, and antipyretic properties. It has also been shown to have a modulatory effect on the immune system, and to inhibit the proliferation of cancer cells in vitro.

Advantages And Limitations For Lab Experiments

The advantages of using Diclofenac in lab experiments include its well-established pharmacological properties, its availability, and its relatively low cost. However, there are also some limitations to its use, including its potential toxicity and the need for careful handling and disposal due to its hazardous nature.

Future Directions

For research on Diclofenac include the development of new drug delivery systems, the study of its pharmacokinetics and pharmacodynamics, and the investigation of its potential use in the treatment of cancer and other diseases. Additionally, the use of Diclofenac as a model compound for the development of new drugs and drug delivery systems is likely to continue to be an important area of research in the future.

Synthesis Methods

The synthesis of Diclofenac involves a multistep process that begins with the reaction of 2,6-dichloroaniline with 2-chloroacetyl chloride to form 2-(2,6-dichlorophenyl)acetyl chloride. This intermediate is then reacted with cyclohexanone to form (1R,2R,4S)-1-(2,6-dichlorophenyl)-2-(1-cyclohexen-1-yl)ethanol, which is subsequently converted to Diclofenac by reaction with acetic anhydride.

Scientific Research Applications

Diclofenac is widely used in scientific research as a model compound for the development of new drugs and drug delivery systems. Its unique chemical structure and pharmacological properties make it an ideal candidate for the study of drug metabolism, drug interactions, and drug-target interactions. Diclofenac is also used as a reference compound in the development of analytical methods for the detection and quantification of drugs in biological samples.

properties

CAS RN

15019-73-5

Product Name

(1R,2R,4S)-1,2-Dichlorobicyclo[2.2.1]heptane

Molecular Formula

C7H10Cl2

Molecular Weight

165.06 g/mol

IUPAC Name

(1R,2R,4S)-1,2-dichlorobicyclo[2.2.1]heptane

InChI

InChI=1S/C7H10Cl2/c8-6-3-5-1-2-7(6,9)4-5/h5-6H,1-4H2/t5-,6+,7+/m0/s1

InChI Key

LLPWSPJWQKOHBM-RRKCRQDMSA-N

Isomeric SMILES

C1C[C@]2(C[C@@H]1C[C@H]2Cl)Cl

SMILES

C1CC2(CC1CC2Cl)Cl

Canonical SMILES

C1CC2(CC1CC2Cl)Cl

synonyms

Norbornane, 1,2-dichloro-, endo- (8CI)

Origin of Product

United States

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